2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide
Description
2-Bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a synthetic benzamide derivative characterized by a brominated aromatic ring, a sulfone-containing tetrahydrothiophene moiety, and a 2-fluorobenzyl group. Its molecular formula is inferred as C₁₉H₁₈BrFNO₃S (based on structural analogs in and ), with a molecular weight of approximately 434.3 g/mol. The compound’s design integrates halogen (Br, F) and sulfone groups, which are known to enhance binding specificity, metabolic stability, and solubility in pharmaceutical contexts .
Synthesis typically involves coupling a brominated benzoyl chloride with a secondary amine (e.g., 1,1-dioxidotetrahydrothiophen-3-amine and 2-fluorobenzylamine) under standard amidation conditions. Characterization relies on 1H/13C NMR, IR spectroscopy, and X-ray crystallography (as highlighted in and ) to confirm regiochemistry and stereochemistry . While direct biological data for this compound are unavailable in the provided evidence, structurally related benzamides are investigated for applications in enzyme inhibition and metal-catalyzed reactions .
Properties
Molecular Formula |
C18H17BrFNO3S |
|---|---|
Molecular Weight |
426.3 g/mol |
IUPAC Name |
2-bromo-N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C18H17BrFNO3S/c19-16-7-3-2-6-15(16)18(22)21(14-9-10-25(23,24)12-14)11-13-5-1-4-8-17(13)20/h1-8,14H,9-12H2 |
InChI Key |
CJNGIZLADTVIMT-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2F)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom into the benzamide core.
Formation of the Dioxidotetrahydrothiophenyl Group: This step involves the synthesis of the tetrahydrothiophene ring followed by oxidation to introduce the dioxido functionality.
Attachment of the Fluorobenzyl Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of reaction temperature and pressure to ensure optimal reaction conditions.
Purification Techniques: Use of chromatography, recrystallization, or other purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide can undergo various chemical reactions, including:
Oxidation: The dioxidotetrahydrothiophenyl group can undergo further oxidation.
Reduction: The compound can be reduced under suitable conditions to modify its functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfone derivatives, while substitution reactions might yield various substituted benzamides.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of compounds similar to 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide exhibit significant antimicrobial properties. For instance, studies on related benzamide derivatives have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentration (MIC) values for these derivatives suggest potent antimicrobial activity, with some compounds demonstrating lower MICs than standard antibiotics .
Anticancer Activity
The anticancer potential of this compound is supported by studies that evaluate its effects on cancer cell lines. For example, related compounds have been tested against human colorectal carcinoma cell lines (HCT116), showing promising results with IC50 values indicating effective inhibition of cell proliferation . The mechanism of action may involve the inhibition of key enzymes involved in cancer cell metabolism.
Case Study 1: Antimicrobial Evaluation
A study synthesized a series of benzamide derivatives and evaluated their antimicrobial activity against various pathogens. The results indicated that certain structural modifications significantly enhanced their efficacy. For instance, compounds with electron-withdrawing groups showed improved activity against resistant strains of bacteria .
| Compound | MIC (µM) | Activity |
|---|---|---|
| N1 | 1.27 | Effective against Bacillus subtilis |
| N8 | 1.43 | Effective against Escherichia coli |
| N22 | 2.60 | Effective against Klebsiella pneumoniae |
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, a series of benzamide derivatives were tested for their cytotoxic effects on HCT116 cells. The findings revealed that specific substitutions on the benzamide scaffold led to enhanced anticancer activity compared to traditional chemotherapeutics like 5-Fluorouracil (5-FU). Notably, compounds with thiophene moieties exhibited superior potency .
| Compound | IC50 (µM) | Comparison to 5-FU |
|---|---|---|
| N9 | 5.85 | More potent |
| N18 | 4.53 | More potent |
| 5-FU | 9.99 | Standard drug |
Mechanism of Action
The mechanism of action of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide would depend on its specific interactions with molecular targets. This might involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interacting with Cellular Pathways: Affecting signal transduction or metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
Structural and Functional Analysis
Halogen vs. Alkoxy Substituents: The target compound’s 2-bromo substituent (electron-withdrawing) contrasts with the 4-isobutoxy group in ’s analog (electron-donating). The 2-fluorobenzyl group in the target may engage in stronger halogen bonding compared to the 3-fluorobenzyl in ’s benzofuran derivative, affecting target selectivity .
Core Aromatic System :
- Replacement of the benzene ring with a benzofuran () introduces an oxygen atom, increasing polarity and altering π-π stacking interactions in biological systems .
Sulfone Group Utility :
- The 1,1-dioxidotetrahydrothiophen-3-yl moiety in the target and analogs enhances solubility via sulfone’s hydrophilic nature, a critical factor in pharmacokinetics .
Biological Activity
The compound 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide is a member of a class of heterocyclic compounds that have garnered interest for their potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound includes a bromine atom, a tetrahydrothiophene ring, and a fluorobenzyl moiety. The presence of these functional groups is believed to contribute significantly to its biological activities.
Key Properties:
- Molecular Formula : C16H16BrFNO2S
- Molecular Weight : 385.27 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, influencing various biochemical pathways.
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various pathogens.
- Anticancer Effects : The compound has been investigated for its ability to induce apoptosis in cancer cells. It is thought to modulate pathways involving apoptosis-related proteins such as Bax and Bcl-2, leading to increased cell death in malignant cells.
Biological Activity Studies
Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of key findings:
Case Study 1: Anticancer Activity
A study published in MDPI evaluated the efficacy of the compound against non-small cell lung cancer (NSCLC) cell lines A549 and H441. The results indicated that the compound significantly inhibited cell growth with IC50 values in the low nanomolar range, suggesting potent anticancer activity.
Case Study 2: Antimicrobial Properties
Research highlighted in BenchChem explored the antimicrobial potential of the compound against various bacterial strains. The findings demonstrated effective inhibition with minimum inhibitory concentrations (MICs) comparable to established antibiotics.
Case Study 3: Anti-inflammatory Effects
In another investigation, the compound was assessed for its anti-inflammatory properties through its effect on NF-κB signaling pathways. The results showed that it could effectively downregulate inflammatory markers, indicating potential use in treating inflammatory diseases.
Q & A
Q. Q1. What are the critical parameters for optimizing the synthesis of 2-bromo-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)benzamide to achieve high yield and purity?
Methodological Answer : Synthesis optimization requires precise control of:
- Temperature : Elevated temperatures (60–80°C) enhance reaction rates but may risk side reactions like bromine displacement or sulfone group degradation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates, while minimizing hydrolysis .
- Coupling agents : Use of HATU or EDCI for amidation reactions ensures efficient activation of carboxylic acid groups .
- Purification : Column chromatography with gradient elution (hexane:EtOAc) or recrystallization in ethanol/water mixtures enhances purity .
Q. Q2. How can researchers characterize the structural integrity of this compound, particularly the stereochemistry of the tetrahydrothiophene-3-yl moiety?
Methodological Answer :
- X-ray crystallography : Resolve absolute configuration using SHELX programs for small-molecule refinement .
- NMR spectroscopy :
- ¹H/¹³C NMR : Assign peaks for the 2-fluorobenzyl group (δ ~7.2–7.4 ppm for aromatic protons) and tetrahydrothiophene-dioxide (δ ~3.5–4.0 ppm for CH₂ groups) .
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of N-substituents to resolve potential rotameric forms .
- Mass spectrometry (HRMS) : Validate molecular formula (C₁₉H₁₈BrFNO₃S) with <2 ppm error .
Advanced Research Questions
Q. Q3. How can contradictory data on the biological activity of structurally analogous compounds guide target identification for this compound?
Methodological Answer : Comparative analysis of analogs (e.g., fluorobenzyl vs. methoxybenzyl derivatives) reveals:
- SAR Trends :
- Fluorine substitution at the benzyl position enhances metabolic stability but may reduce solubility .
- The tetrahydrothiophene-dioxide group improves binding to sulfotransferase enzymes in preliminary assays .
- Experimental Design :
- Use kinase inhibition panels to identify off-target effects.
- Perform molecular docking (e.g., AutoDock Vina) to predict interactions with G-protein-coupled receptors (GPCRs) or ion channels .
Q. Q4. What strategies resolve discrepancies in reported solubility and stability profiles of benzamide derivatives under physiological conditions?
Methodological Answer :
- Solubility assays : Use shake-flask method with PBS (pH 7.4) and DMSO co-solvent to quantify equilibrium solubility .
- Stability studies :
- pH-dependent degradation : Monitor via HPLC at 37°C in buffers (pH 1–9) to identify labile groups (e.g., sulfone oxidation at pH <3) .
- Light/thermal stability : Accelerated aging tests (40°C/75% RH) combined with LC-MS to track decomposition pathways .
Q. Q5. How can computational modeling predict the metabolic fate of this compound, and what experimental validations are required?
Methodological Answer :
- In silico tools :
- CYP450 metabolism : Use StarDrop or MetaSite to predict oxidation sites (e.g., benzylic CH₂ or bromine substitution) .
- Glucuronidation likelihood : SwissADME assesses sulfone group conjugation potential .
- In vitro validation :
- Liver microsomes : Incubate with NADPH and UDPGA to identify phase I/II metabolites via LC-QTOF .
- Reactive metabolite screening : Trapping assays with glutathione (GSH) to detect thiol adducts .
Q. Q6. What experimental approaches elucidate the mechanism of action when initial biochemical assays yield inconclusive results?
Methodological Answer :
- Thermal shift assays (TSA) : Monitor protein thermal stabilization upon ligand binding to confirm target engagement .
- CRISPR-Cas9 knockouts : Validate candidate targets (e.g., enzymes in redox pathways) in cell lines .
- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to receptors or enzymes .
Data Contradiction Analysis
Q. Q7. How should researchers address conflicting reports on the cytotoxicity of benzamide derivatives in different cell lines?
Methodological Answer :
- Standardize assay conditions :
- Use identical cell passage numbers, serum concentrations, and incubation times (e.g., 48–72 hrs) .
- Include controls for solvent cytotoxicity (e.g., DMSO ≤0.1% v/v) .
- Mechanistic follow-up :
- ROS detection : Use H2DCFDA probe to link cytotoxicity to oxidative stress .
- Apoptosis assays : Annexin V/PI staining to distinguish necrotic vs. apoptotic pathways .
Q. Q8. What methodologies reconcile divergent crystallography data on the conformation of the tetrahydrothiophene-dioxide ring?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
